molecular formula C28H26N2 B14381807 3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole CAS No. 90162-56-4

3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole

Cat. No.: B14381807
CAS No.: 90162-56-4
M. Wt: 390.5 g/mol
InChI Key: KOGTZYBCPFWSHD-UHFFFAOYSA-N
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Description

3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole moieties connected by an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indoline derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole is unique due to its dual indole structure and the presence of both dimethyl and phenyl groups

Properties

CAS No.

90162-56-4

Molecular Formula

C28H26N2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-(1-ethyl-2-phenylindol-3-yl)ethenyl]-3,3-dimethylindole

InChI

InChI=1S/C28H26N2/c1-4-30-25-17-11-8-14-21(25)22(27(30)20-12-6-5-7-13-20)18-19-26-28(2,3)23-15-9-10-16-24(23)29-26/h5-19H,4H2,1-3H3

InChI Key

KOGTZYBCPFWSHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=CC4=NC5=CC=CC=C5C4(C)C

Origin of Product

United States

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